Chonglou Saponin VII
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chonglou Saponin VII is primarily isolated from natural sources, specifically the rhizomes of Trillium tschonoskii. The synthesis of this compound predominantly occurs in the leaves of the plant and is promoted by high light intensity . The isolation process involves extraction with solvents such as methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Trillium tschonoskii under controlled conditions to maximize the yield of the saponin. The extraction process is optimized to ensure high purity and yield, often involving multiple steps of solvent extraction and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: Chonglou Saponin VII undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the double bonds within the steroidal backbone.
Substitution: Substitution reactions can occur at the glycosidic linkages, modifying the sugar moieties attached to the saponin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include modified saponins with altered biological activities. For instance, oxidation can lead to the formation of ketone or aldehyde derivatives, while reduction can result in saturated saponins .
Scientific Research Applications
Chonglou Saponin VII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: Research has shown its potential in inducing autophagy and apoptosis in cancer cells.
Medicine: this compound exhibits therapeutic potential against various cancers, including breast and cervical cancer
Industry: It is used in the development of anticancer drugs and other therapeutic agents.
Mechanism of Action
Chonglou Saponin VII exerts its effects through multiple molecular targets and pathways:
Hippo Pathway Activation: It activates the Hippo signaling pathway, leading to the inhibition of Yes-associated protein (YAP) and induction of autophagy.
Apoptosis Induction: It induces apoptosis through the activation of caspase-3 and caspase-9, and the upregulation of pro-apoptotic proteins like Bax.
Autophagy Promotion: It promotes autophagic flux by increasing the levels of autophagy-related proteins such as LC3-II and Beclin 1.
Comparison with Similar Compounds
Chonglou Saponin VII is unique among steroidal saponins due to its specific molecular targets and pathways. Similar compounds include:
Polyphyllin I: Another saponin from Trillium tschonoskii with anticancer properties.
Polyphyllin II: Known for its ability to induce apoptosis in cancer cells.
This compound stands out due to its potent activation of the Hippo pathway and its ability to induce both autophagy and apoptosis, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-04-9 | |
Record name | Paris VII | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pennogenin tetraglycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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